molecular formula C74H117F3N20O21 B6295547 Tau Peptide (298-312) Trifluoroacetate CAS No. 330456-47-8

Tau Peptide (298-312) Trifluoroacetate

Cat. No.: B6295547
CAS No.: 330456-47-8
M. Wt: 1679.8 g/mol
InChI Key: SBQIDYHJMHPUSL-YOJJNFEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (298-312) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is crucial in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease. This peptide is composed of a sequence of amino acids from the tau protein, specifically from positions 298 to 312. It is often used in scientific research to study the role of tau protein in neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tau Peptide (298-312) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions: Tau Peptide (298-312) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Site-directed mutagenesis using specific reagents for amino acid substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide variants, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

Tau Peptide (298-312) Trifluoroacetate has numerous applications in scientific research:

    Chemistry: Used to study peptide synthesis, structure, and function.

    Biology: Investigates the role of tau protein in cellular processes and neurodegenerative diseases.

    Medicine: Serves as a model peptide for developing therapeutic strategies against tauopathies like Alzheimer’s disease.

    Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases

Comparison with Similar Compounds

    Tau Peptide (306-318): Another fragment of the tau protein used in similar research applications.

    Beta-Amyloid Peptide (1-42): A peptide involved in Alzheimer’s disease, often studied alongside tau peptides.

    Synuclein Peptides: Involved in Parkinson’s disease and other neurodegenerative disorders.

Uniqueness: Tau Peptide (298-312) Trifluoroacetate is unique due to its specific sequence, which is crucial for studying the aggregation and phosphorylation of tau protein. This peptide provides insights into the molecular mechanisms underlying tauopathies and aids in the development of targeted therapies .

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIDYHJMHPUSL-YOJJNFEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117F3N20O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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